molecular formula C13H19BrO B8721147 7-Phenoxyheptyl bromide CAS No. 51795-98-3

7-Phenoxyheptyl bromide

Cat. No.: B8721147
CAS No.: 51795-98-3
M. Wt: 271.19 g/mol
InChI Key: OJCPJTXRPNMPIT-UHFFFAOYSA-N
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Description

7-Phenoxyheptyl bromide is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

51795-98-3

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

7-bromoheptoxybenzene

InChI

InChI=1S/C13H19BrO/c14-11-7-2-1-3-8-12-15-13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2

InChI Key

OJCPJTXRPNMPIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenol (3.10 g, 33 mmol), 1,7-dibromoheptane (7.74 g, 30 mmol) and NaOH (1.34 g, 33 mmol) were refluxed in EtOH (40 mL) for 30 h. After cooling to room temperature, water (150 mL) was added and the mixture was extracted with ethyl acetate (4×50 mL). The organic phase was washed with water (50 mL) and brine (50 mL), and the mixture was dried over Na2SO4. After evaporation of solvent, the residue was purified by Kugelrohr distillation to give 7-phenoxyheptyl bromide (2.46 g, 30%), bp 126-130° C./0.10 torr, 1H-NMR: 1.2-1.9 (m, 10H), 3.36 (t, 2H), 3.91 (t, 2H), 6.7-7.2 (m, 5H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of phenol (0.58 g) and 1,7-dibromoheptane (4.76 g) in dimethylformamide (5 ml) was added potassium carbonate (4.3 g) and the mixture was heated at 80° C. for 6 h. The mixture was cooled and the solvent was removed under reduced pressure. Toluene (10 ml) was added and removed under reduced pressure. The residue was chromatographed on silica gel using hexane as eluent. This gave 1-bromo-7-phenoxyheptane (1.15 g). 1H-NMR (CDCl3) δ 1.3-1.7 (6H, m), 1.7-2.1 (4H, m), 3.41 (2H, t), 3.95 (2H, t), 6.8-7.0 (3H, m) and 7.2-7.4 (2H, m).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

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